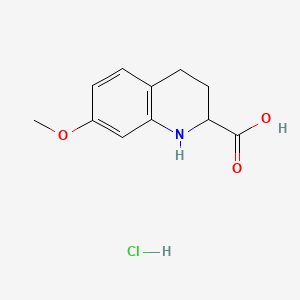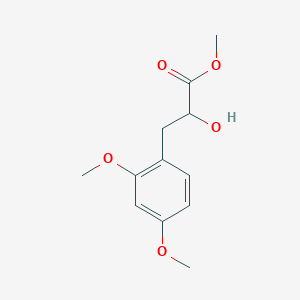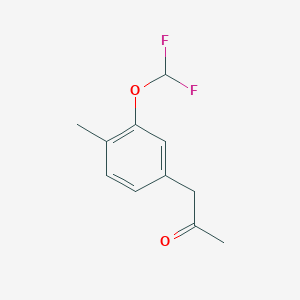
3-Azidocyclopent-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidocyclopent-1-ene-1-carbonitrile is an organic compound characterized by the presence of an azide group, a cyclopentene ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidocyclopent-1-ene-1-carbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere . The reaction conditions are mild, and the process results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Azidocyclopent-1-ene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Copper(I) catalysts are often employed in the Huisgen cycloaddition reaction.
Major Products
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of primary amines.
Substitution: Formation of 1,2,3-triazoles in the case of Huisgen cycloaddition.
Aplicaciones Científicas De Investigación
3-Azidocyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Azidocyclopent-1-ene-1-carbonitrile involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group releases nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-1-enecarbonitrile: Lacks the azide group, resulting in different reactivity.
Azidocyclopentane: Lacks the nitrile group, affecting its chemical behavior.
Cyclopent-1-ene-1-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical properties.
Uniqueness
3-Azidocyclopent-1-ene-1-carbonitrile is unique due to the presence of both the azide and nitrile groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H6N4 |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
3-azidocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-4-5-1-2-6(3-5)9-10-8/h3,6H,1-2H2 |
Clave InChI |
WCJGRXMJIXMTPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC1N=[N+]=[N-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


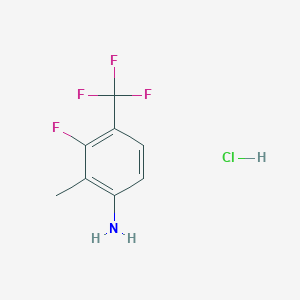


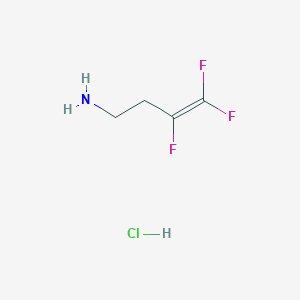

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
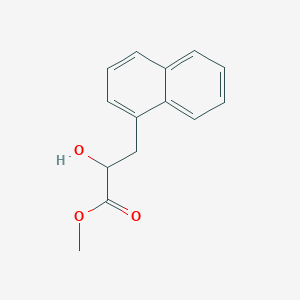
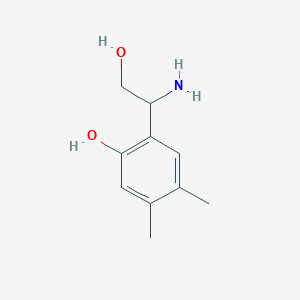
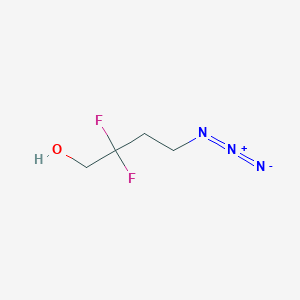
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
